molecular formula C19H19N3O4S B11018532 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11018532
M. Wt: 385.4 g/mol
InChI Key: ZCOQYPVVLSYDSS-UHFFFAOYSA-N
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Description

2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that combines structural elements from chromenone and thienopyrazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Formation of Thienopyrazole: The thienopyrazole moiety can be synthesized by cyclization reactions involving thioamides and hydrazines.

    Coupling Reaction: The final step involves coupling the chromenone and thienopyrazole units through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenone ring.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thienopyrazole moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and thienopyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromenone and thienopyrazole derivatives.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can interact with biological systems through hydrogen bonding and π-π interactions, while the thienopyrazole unit may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to the presence of both chromenone and thienopyrazole moieties. This dual structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H19N3O4S/c1-10-12-5-4-11(25-3)6-16(12)26-19(24)13(10)7-17(23)20-18-14-8-27-9-15(14)21-22(18)2/h4-6H,7-9H2,1-3H3,(H,20,23)

InChI Key

ZCOQYPVVLSYDSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=C4CSCC4=NN3C

Origin of Product

United States

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